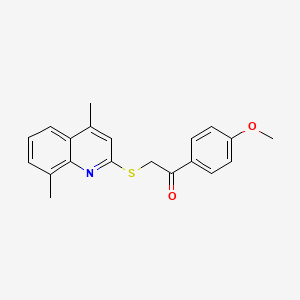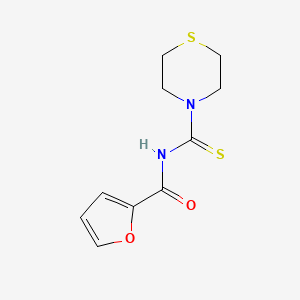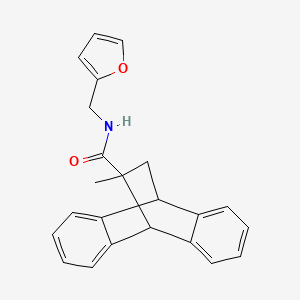![molecular formula C20H19F3N2O4 B5246147 1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B5246147.png)
1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-propoxyphenyl group and a 4-(trifluoromethoxy)phenylamino group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable dicarboxylic acid derivative, such as glutamic acid, under dehydrating conditions.
Introduction of the 4-Propoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a 4-propoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the 4-(Trifluoromethoxy)phenylamino Group: This step involves the reaction of the intermediate compound with 4-(trifluoromethoxy)aniline under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling processes.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of a propoxy group.
1-(4-Propoxyphenyl)-3-{[4-(trifluoromethyl)phenyl]amino}pyrrolidine-2,5-dione: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Propoxyphenyl)-3-{[4-(methoxy)phenyl]amino}pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione is unique due to the presence of both the propoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties
Eigenschaften
IUPAC Name |
1-(4-propoxyphenyl)-3-[4-(trifluoromethoxy)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-2-11-28-15-9-5-14(6-10-15)25-18(26)12-17(19(25)27)24-13-3-7-16(8-4-13)29-20(21,22)23/h3-10,17,24H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBPUEUTPJFNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5246070.png)

![1-chloro-2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5246084.png)
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5246098.png)
![2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5246107.png)
![(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide](/img/structure/B5246120.png)
![N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide](/img/structure/B5246133.png)
![2-benzyl-1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5246134.png)
![5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5246140.png)
![1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid](/img/structure/B5246151.png)
![4-(2-{[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5246154.png)

![2-methoxy-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5246166.png)
